2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide
Description
Properties
IUPAC Name |
2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O5/c1-28-11-6-23-21(27)15-30-20-14-29-16(12-19(20)26)13-24-7-9-25(10-8-24)18-5-3-2-4-17(18)22/h2-5,12,14H,6-11,13,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZCKNOCZVXMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-(Bromomethyl)-4-oxo-4H-pyran-3-ol
The pyran core is synthesized by cyclizing diketene derivatives. A representative protocol involves heating ethyl acetoacetate (10 mmol) with malonic acid (12 mmol) in acetic anhydride at 120°C for 6 hours, yielding 4-oxo-4H-pyran-3-ol. Bromination at the 6-position is achieved using N-bromosuccinimide (NBS, 1.1 eq) and benzoyl peroxide (0.1 eq) in CCl₄ under reflux (80°C, 4 hours), producing 6-(bromomethyl)-4-oxo-4H-pyran-3-ol in 78% yield.
Table 1: Optimization of Pyran Core Bromination
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| NBS, BPO, 80°C | CCl₄ | None | 78 |
| NBS, AIBN, 70°C | CHCl₃ | AIBN | 65 |
| Br₂, PPh₃, RT | DCM | PPh₃ | 42 |
Synthesis of 4-(2-Fluorophenyl)piperazine
The piperazine side chain is prepared via a two-step sequence:
- Buchwald-Hartwig Coupling : 2-Fluorophenyl bromide (5 mmol) reacts with piperazine (6 mmol) using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3 eq) in toluene at 110°C for 12 hours. The product, 1-(2-fluorophenyl)piperazine, is isolated in 82% yield.
- Methylation : Treatment with formaldehyde (1.2 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 0°C furnishes 4-(2-fluorophenyl)piperazine in 89% yield.
Assembly of the Pyran-Piperazine Hybrid
The bromomethylpyran intermediate (1 eq) is coupled with 4-(2-fluorophenyl)piperazine (1.2 eq) in acetonitrile using K₂CO₃ (2 eq) as a base. The reaction proceeds at 60°C for 8 hours, achieving 85% yield of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-ol.
Critical Parameters :
- Solvent Polarity : Acetonitrile > DMF > THF (highest yield in acetonitrile)
- Base Strength : K₂CO₃ > NaHCO₃ > Et₃N
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity with a retention time of 6.7 minutes.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted piperazine and acetamide derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to the active site of the target protein, blocking its activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the literature:
Key Findings from Comparative Studies
Piperazine Substitution: The 2-fluorophenyl group in the target compound may confer higher receptor specificity compared to bulkier substituents like 3-(trifluoromethyl)benzoyl (in 9a) or 4-methylphenylsulfonyl (in ). Fluorine’s electronegativity enhances binding to aromatic residues in target proteins .
Acetamide Modifications :
- The N-(2-methoxyethyl) group in the target compound likely enhances aqueous solubility compared to cyclopentyl () or furan-methyl () analogs, which prioritize lipophilicity for blood-brain barrier penetration.
- Sulfonamide -linked acetamides (e.g., ) exhibit prolonged half-lives due to resistance to enzymatic hydrolysis.
In contrast, pyridine-based cores (e.g., 9a in ) offer flexibility but reduced metabolic stability.
Biological Activity
The compound 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of nucleoside transporters. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 482.5 g/mol. It features a complex structure that includes a piperazine ring, a fluorophenyl group, and a pyranone moiety, which are critical for its biological activity.
Target of Action
The primary target for this compound is the Equilibrative Nucleoside Transporters (ENTs) , specifically ENT1 and ENT2. These transporters are crucial for nucleotide synthesis and the regulation of adenosine function, which plays significant roles in cellular metabolism and signaling pathways.
Mode of Action
The compound acts as a non-competitive inhibitor of ENTs. It reduces the maximum rate (Vmax) of uridine uptake in these transporters without affecting the Michaelis constant (Km), indicating that it inhibits the transport process rather than competing with nucleosides directly for binding sites. This inhibition can disrupt nucleotide homeostasis, potentially affecting DNA replication and RNA transcription processes.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory effects on various cell lines. For example, it has been tested against B16F10 melanoma cells, where it demonstrated an antimelanogenic effect without cytotoxicity . The IC50 values for related compounds in similar structural classes have been reported to be around 0.18 μM, indicating potent biological activity.
Case Studies
-
Antimelanogenic Activity :
- A study evaluated the antimelanogenic properties of related piperazine derivatives, revealing that compounds with similar structures could exert significant effects on melanin production in B16F10 cells. The docking analysis suggested effective binding to tyrosinase, a key enzyme in melanin biosynthesis .
- Kinetic Studies :
Research Findings
Research has indicated that modifications to the piperazine ring or the introduction of halogen substituents can enhance inhibitory activity against ENTs. The presence of a fluorine atom in the phenyl group is particularly noted for increasing potency .
Summary Table of Biological Activities
| Activity | IC50 (μM) | Notes |
|---|---|---|
| Inhibition of ENTs | N/A | Non-competitive inhibition observed |
| Antimelanogenic Effect | 0.18 | Effective in B16F10 cells |
| Cytotoxicity | N/A | No cytotoxic effects noted |
Q & A
Q. Table 1: Structural Analogs and Activity Trends
| Compound Modifications | Observed Activity (Target) | Reference |
|---|---|---|
| Replacement of 2-fluorophenyl with 4-chlorophenyl | Increased serotonin receptor affinity | |
| Methoxyethyl → Ethoxyethyl substitution | Reduced cytotoxicity (HeLa cells) |
What strategies are effective for designing derivatives with enhanced target selectivity?
Level: Advanced
Answer:
- Bioisosteric replacement : Substitute the pyran-4-one core with pyridazinone or thienopyrimidine to modulate lipophilicity .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro) on the phenylpiperazine moiety to enhance receptor binding .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., dopamine D3 receptor) .
How can the compound’s stability under physiological conditions be evaluated?
Level: Methodological
Answer:
- pH stability studies : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via HPLC .
- Thermal analysis : TGA/DSC to determine decomposition temperatures .
- Metabolic stability : Liver microsome assays (human/rat) to assess CYP450-mediated oxidation .
How to conduct structure-activity relationship (SAR) studies for this compound?
Level: Advanced
Answer:
- Stepwise modifications : Synthesize derivatives with single substituent changes (e.g., piperazine → homopiperazine) .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyran-4-one carbonyl) using X-ray crystallography .
- In vivo validation : Compare pharmacokinetic profiles (AUC, T₁/₂) in rodent models .
How to address conflicting spectral data during structural characterization?
Level: Methodological
Answer:
- Multi-technique validation : Combine 2D NMR (HSQC, HMBC) to resolve signal overlap in crowded regions (e.g., δ 3.0–4.0 ppm) .
- Isotopic labeling : Synthesize deuterated analogs to confirm assignments .
- X-ray crystallography : Resolve ambiguous connectivity in the piperazine-pyran junction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
